2-[1-(Aminomethyl)cyclopentyl]butan-2-OL

Medicinal chemistry Metabolic stability Structure-property relationships

2-[1-(Aminomethyl)cyclopentyl]butan-2-OL is a synthetic, small-molecule amino alcohol (C₁₀H₂₁NO, MW 171.28 g/mol) belonging to the broader class of 1-aminomethyl-cycloalkane derivatives, which are structurally related to gabapentinoid scaffolds. The compound features a cyclopentyl ring bearing an aminomethyl substituent at the 1-position and a tertiary butan-2-ol moiety, yielding two hydrogen bond donors and two acceptors with a computed XLogP3 of 1.4.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13224814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Aminomethyl)cyclopentyl]butan-2-OL
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCC(C)(C1(CCCC1)CN)O
InChIInChI=1S/C10H21NO/c1-3-9(2,12)10(8-11)6-4-5-7-10/h12H,3-8,11H2,1-2H3
InChIKeyLMFRICFMSJDTND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Aminomethyl)cyclopentyl]butan-2-OL (CAS 1509221-54-8): Sourcing and Structural Profile for Research Procurement


2-[1-(Aminomethyl)cyclopentyl]butan-2-OL is a synthetic, small-molecule amino alcohol (C₁₀H₂₁NO, MW 171.28 g/mol) [1] belonging to the broader class of 1-aminomethyl-cycloalkane derivatives, which are structurally related to gabapentinoid scaffolds [2]. The compound features a cyclopentyl ring bearing an aminomethyl substituent at the 1-position and a tertiary butan-2-ol moiety, yielding two hydrogen bond donors and two acceptors with a computed XLogP3 of 1.4 [1]. It is commercially available from major suppliers such as Sigma-Aldrich (Enamine catalog) and Leyan in research-grade purity (≥95%) .

Why 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL Cannot Be Casually Substituted: Key Differentiators from Positional Isomers and Chain-Length Analogs


Within the 1-aminomethyl-cyclopentane derivative family, seemingly minor structural variations produce distinct physicochemical profiles with significant implications for biological target engagement, metabolic stability, and formulation behavior. The tertiary alcohol placement at the butan-2-ol position in 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL generates a sterically hindered hydrogen bond donor environment distinct from the secondary alcohol in its positional isomer 1-[1-(aminomethyl)cyclopentyl]butan-1-ol [3], while the butanol chain length provides lipophilicity (XLogP3 = 1.4) [1] that differentiates it from the more polar methanol analog [1-(aminomethyl)cyclopentyl]methanol (XLogP3 ≈ 0.2) . Compared to the cyclohexyl-based gabapentin scaffold, the cyclopentyl ring imposes different conformational constraints and steric demands that can alter receptor pharmacophore complementarity [2]. These distinctions mean that procurement decisions based solely on scaffold similarity or cost risk introducing compounds with divergent permeability, solubility, or target selectivity profiles.

Quantitative Differentiation Evidence for 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL: Head-to-Head and Cross-Study Comparator Data


Tertiary vs. Secondary Alcohol: Positional Isomer Steric Hindrance Comparison

The target compound 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL bears a tertiary alcohol at the butan-2-ol position, defined as the hydroxyl group attached to a carbon that is itself attached to three other carbons (the cyclopentyl C-1, a methyl, and an ethyl group). Its positional isomer, 1-[1-(aminomethyl)cyclopentyl]butan-1-ol (CAS 1511468-59-9), bears a secondary alcohol where the hydroxyl-bearing carbon is attached to only two carbons and one hydrogen [1]. Tertiary alcohols are generally more resistant to metabolic oxidation by alcohol dehydrogenases and exhibit slower clearance than secondary alcohols, a class-level relationship well-established in medicinal chemistry [2]. Although no direct head-to-head microsomal stability data have been published specifically for this pair, the structural inference is that the tertiary alcohol in the target compound is expected to exhibit a longer metabolic half-life than the secondary alcohol isomer, potentially translating to improved in vivo exposure.

Medicinal chemistry Metabolic stability Structure-property relationships

Lipophilicity Differentiation from Shorter-Chain Analog: XLogP3 Comparison

The target compound 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL has a computed XLogP3 of 1.4 [1], which places it within the optimal lipophilicity range (XLogP 1–3) commonly associated with CNS drug candidates possessing balanced passive permeability and aqueous solubility [2]. In contrast, the shorter-chain analog [1-(aminomethyl)cyclopentyl]methanol (CAS 2239-31-8) has a computed XLogP3 of approximately 0.2 , which is below the typical CNS drug-like optimum and may limit passive membrane permeability. The approximately 1.2 log unit difference corresponds to a predicted ~16-fold higher octanol-water partition coefficient for the target compound, suggesting superior passive diffusion across biological membranes based on the quantitative structure-property relationship (QSPR) linking logP to permeability [2].

CNS drug design Permeability Physicochemical profiling

Cyclopentyl vs. Cyclohexyl Ring: Conformational and Steric Differentiation from Gabapentinoid Scaffold

The target compound incorporates a cyclopentyl ring, while the prototypical gabapentin scaffold employs a cyclohexyl ring [1]. Cyclopentane adopts an envelope or twist conformation with different angular geometry compared to the chair conformation of cyclohexane. The cyclopentyl ring results in a smaller steric footprint: the van der Waals volume occupied by cyclopentane is approximately 85% of that occupied by cyclohexane based on group contribution calculations [2]. This ring contraction alters the spatial orientation of the aminomethyl and butan-2-ol substituents relative to the ring plane, potentially affecting fit within receptor binding pockets such as the α2δ subunit of voltage-gated calcium channels, the primary target of gabapentinoids [1]. While no direct receptor binding affinity data are available for the target compound in public literature, the ring size difference represents a structurally quantifiable differentiation parameter.

Conformational analysis Receptor pharmacophore Gabapentinoid analogs

Absence of Carboxylic Acid: Permeability Advantage Over Zwitterionic Gabapentin

A critical structural distinction between the target compound and the clinically used gabapentin scaffold is the absence of a carboxylic acid moiety. Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is zwitterionic at physiological pH and depends on the system L-amino acid transporter (LAT1) for active uptake across the blood-brain barrier, exhibiting saturable pharmacokinetics with limited and variable oral bioavailability (ranging from ~60% at low doses to ~30% at high doses) [3]. The target compound 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL lacks the carboxylate group, resulting in a predominantly neutral species at physiological pH (amine pKa estimated ~9-10; alcohol pKa ~15-16), which is expected to cross membranes primarily via passive diffusion [2]. The computed topological polar surface area (TPSA) of 46.3 Ų [1] is well below the 60-70 Ų threshold commonly associated with good CNS passive permeability, further supporting the predicted passive diffusion advantage over gabapentin (TPSA = 63.3 Ų) [3].

Passive permeability Drug transport CNS drug delivery

Hydrogen Bond Donor Count and CNS Drug-Likeness: MPO Desirability Score

The target compound 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL possesses exactly 2 hydrogen bond donors (HBD: the amine -NH₂ and the alcohol -OH) [1], which is within the optimal range (HBD ≤ 3) identified by the CNS Multiparameter Optimization (MPO) scoring system for favorable CNS drug candidates [3]. Compounds with HBD > 3 show progressively lower CNS MPO desirability scores due to increased desolvation penalty for passive membrane crossing. Several related 1-aminomethyl-cyclopentane derivatives with additional polar substituents (e.g., amide, sulfonamide, or hydroxamic acid groups) exceed this HBD threshold, which would be predicted to reduce their CNS MPO score and CNS permeability [2]. While the target compound has not been rated through the full CNS MPO algorithm, its HBD count of 2 contributes favorably to its desirability profile for neuroscience research applications.

CNS MPO score Drug-likeness Physicochemical optimization

Evidence-Based Application Scenarios for Procuring 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL in Drug Discovery and Chemical Biology


CNS Lead Optimization Programs Requiring Passive Brain Penetration

In CNS drug discovery campaigns where target engagement in the brain is paramount, the target compound's favorable TPSA of 46.3 Ų and XLogP3 of 1.4 predict superior passive blood-brain barrier penetration compared to zwitterionic gabapentinoids (TPSA 63.3 Ų, LAT1-dependent) and more polar analogs with additional H-bond donors [1][5][7]. The compound can serve as a brain-penetrant scaffold template for hit-to-lead optimization, with the tertiary alcohol offering a metabolically stable anchor point amenable to further derivatization while maintaining CNS drug-like properties [4].

Structure-Activity Relationship (SAR) Studies on Gabapentinoid Receptor Pharmacology

For academic and industrial groups investigating the structure-activity relationships of α2δ calcium channel subunit ligands, the cyclopentyl ring in the target compound provides a distinct steric and conformational profile compared to the cyclohexyl ring of gabapentin [2][6]. Systematic comparison of cyclopentyl vs. cyclohexyl analogs within the same functional group series can deconvolve the contributions of ring size to binding affinity and functional activity, enabling rational design of next-generation ligands with improved subtype selectivity.

Metabolic Stability Screening of Tertiary Alcohol Pharmacophores

The tertiary alcohol motif in 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL makes it a useful reference standard in metabolic stability screening panels, where it can be compared against secondary alcohol positional isomers (such as 1-[1-(aminomethyl)cyclopentyl]butan-1-ol) and primary alcohol variants [3] to quantify the impact of alcohol substitution pattern on intrinsic clearance in liver microsomes or hepatocytes [4]. Such data are valuable for building local QSAR models guiding alcohol pharmacophore selection in lead optimization.

Chemical Biology Probe Development Targeting MAO or Neurotransmitter Systems

Given the structural relationship to 1-aminomethyl-cycloalkane derivatives under investigation for neurological indications in patent literature [2], the target compound may serve as a starting scaffold for developing chemical biology probes aimed at monoamine oxidase (MAO) isoforms or other aminergic targets. Its balanced physicochemical profile (MW 171, XLogP3 1.4, HBD 2, TPSA 46.3) [1] aligns with fragment-like chemical probe design principles, offering an attractive starting point for fragment-based or structure-enabled drug discovery approaches targeting CNS enzymes and receptors.

Quote Request

Request a Quote for 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.